

physical properties of ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate
Cat. No.:	B154567

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **Ethyl 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate**

Executive Summary

Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound of significant interest in modern chemical and pharmaceutical research. Its unique molecular architecture, featuring a pyrazole core, a bromophenyl substituent, and an amino group, makes it a versatile building block for the synthesis of novel therapeutic agents, particularly in the development of anti-inflammatory, anti-cancer, and analgesic drugs.^[1] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the core physical and spectroscopic properties of this compound. By providing not only the data but also the underlying principles and experimental methodologies, this document aims to equip scientists with the necessary knowledge for its effective handling, characterization, and application in a research setting.

Molecular Identity and Structure

The functionality and reactivity of a compound are dictated by its structure. Understanding the precise arrangement of atoms and functional groups is the first step in any rigorous scientific investigation.

Chemical Structure

The molecule consists of a central pyrazole ring substituted at various positions. The N1 position of the pyrazole is attached to a 4-bromophenyl group, which is known to modulate biological activity through halogen bonding and steric interactions.^[1] The C4 position bears an ethyl carboxylate group, a common ester moiety, while the C5 position is substituted with a primary amino group, which can act as a key hydrogen bond donor.

Key Identifiers

For unambiguous identification and sourcing, the following identifiers are critical.

Property	Value
IUPAC Name	Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate
Synonyms	5-Amino-1-(4-bromo-phenyl)-1H-pyrazole-4-carboxylic acid ethyl ester ^{[1][2]}
CAS Number	138907-71-8 ^{[1][2][3]}
Molecular Formula	C ₁₂ H ₁₂ BrN ₃ O ₂ ^{[1][2][3]}
Molecular Weight	310.15 g/mol ^{[1][2][3]}
Appearance	Off-white solid ^[1]

Fundamental Physical Properties

The physical properties of a compound are paramount for its practical application, influencing everything from storage conditions and solvent selection to its behavior in biological systems.

Tabulated Physical Data

The following table summarizes the key experimentally determined physical properties. It is crucial to note that values such as melting point can vary slightly based on the purity of the sample and the method of determination.

Property	Value	Source(s)
Melting Point	136 - 138 °C	[1]
120 - 122 °C (from Methanol)	[3]	
Boiling Point	423.6 °C at 760 mmHg	[3][4]
Density	1.57 g/cm ³	[3][4]
Flash Point	210 °C	[3][4]
Refractive Index	1.645	[3][4]
Vapor Pressure	2.2 x 10 ⁻⁷ mmHg at 25 °C	[3][4]

Discussion of Property Discrepancies

The observed variance in the melting point (136-138 °C vs. 120-122 °C) is a noteworthy point. Such discrepancies can arise from several factors:

- Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a distinct melting point.
- Purity: The presence of residual solvents or synthetic impurities can depress and broaden the melting range. The lower value was specifically noted to be from a sample recrystallized from methanol, suggesting a potential solvate or a different crystal form.[3]
- Measurement Technique: Differences in heating rate or apparatus calibration can lead to variations.

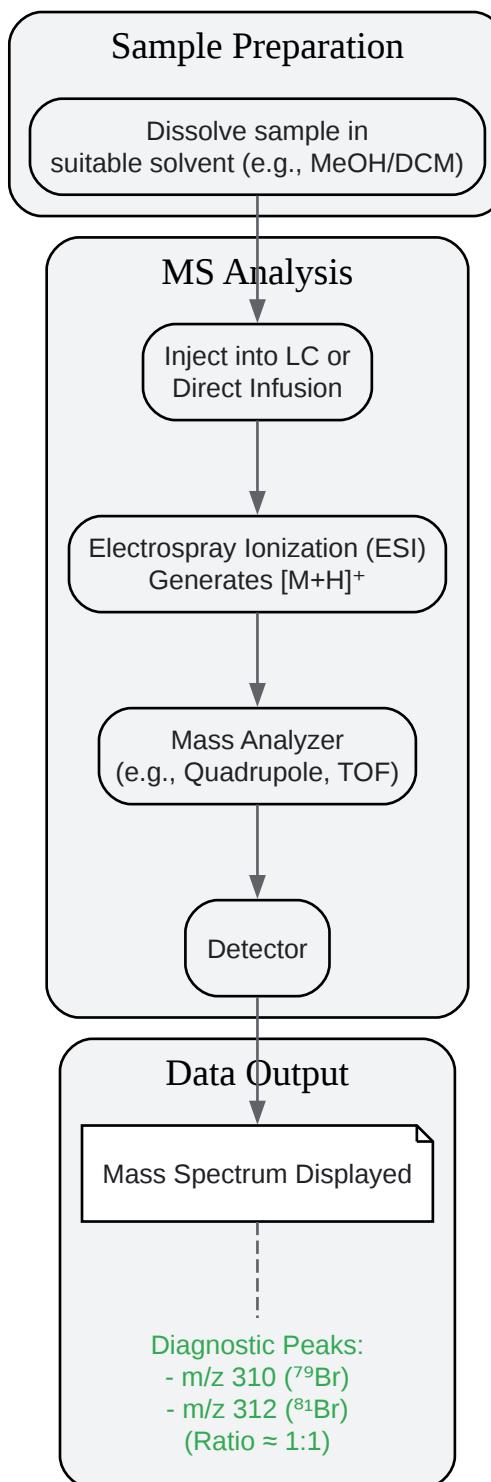
Therefore, researchers should consider the reported melting point as a range and confirm the identity of the material using spectroscopic methods.

Solubility Profile

While quantitative solubility data is not widely published, the compound is described as having "favorable solubility and stability under various conditions" for laboratory use.[1] Based on its structure, which contains both polar (amino, ester) and non-polar (bromophenyl) regions, it is expected to be soluble in moderately polar organic solvents such as dichloromethane, ethyl

acetate, and acetone. Its solubility in protic solvents like ethanol and methanol is likely, and it is expected to be poorly soluble in water and non-polar solvents like hexanes.

Spectroscopic Characterization for Structural Elucidation


Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure. For a novel or synthesized compound, a combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance is the standard for rigorous characterization.

Mass Spectrometry (MS)

Causality and Expertise: Mass spectrometry is the definitive technique for confirming the molecular weight of a compound. For halogenated compounds, it offers a unique diagnostic feature. Bromine has two stable isotopes, ^{79}Br and ^{81}Br , in nearly equal abundance (~50.7% and 49.3%, respectively).[5] Consequently, any molecular ion or fragment containing a single bromine atom will appear as a pair of peaks (an "isotopic doublet") separated by 2 m/z units, with nearly equal intensity (a 1:1 ratio).[5][6] This signature is a powerful tool for confirming the presence of bromine in the structure.

Expected Spectrum:

- **Molecular Ion (M^+):** A doublet of peaks will be observed at m/z 310 and m/z 312, corresponding to $[\text{C}_{12}\text{H}_{12}^{79}\text{BrN}_3\text{O}_2]^+$ and $[\text{C}_{12}\text{H}_{12}^{81}\text{BrN}_3\text{O}_2]^+$. The near 1:1 intensity ratio of these peaks is the key confirmation.
- **Fragmentation:** Common fragmentation patterns may include the loss of the ethoxy group (- OC_2H_5 , 45 Da) or the entire ester group (- COOC_2H_5 , 73 Da).

[Click to download full resolution via product page](#)

Workflow for ESI-MS analysis of the target compound.

Infrared (IR) Spectroscopy

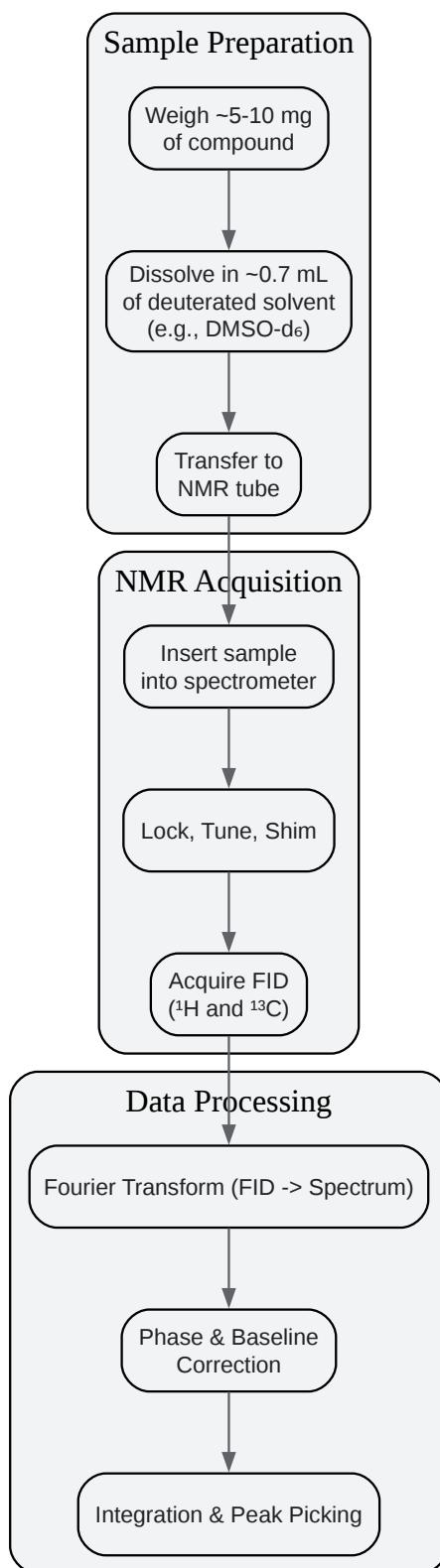
Causality and Expertise: IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to stretch or bend. A quick IR scan can confirm the presence of the key amino (-NH₂) and ester (-C=O) groups.

Expected Characteristic Absorption Bands:

Functional Group	Vibration Type	Expected Wavenumber (cm ⁻¹)
Amine (N-H)	Symmetric & Asymmetric Stretch	3450 - 3300 (two bands)
Aromatic C-H	Stretch	3100 - 3000
Aliphatic C-H	Stretch	3000 - 2850
Ester (C=O)	Stretch	~1700 - 1680
Aromatic C=C	Stretch	1600 - 1450
Pyrazole C=N	Stretch	~1620 - 1580
C-O	Stretch	1300 - 1150
C-Br	Stretch	680 - 515

Note: The carbonyl (C=O) stretch may be at a lower wavenumber due to conjugation with the pyrazole ring and potential intramolecular hydrogen bonding with the adjacent amino group.

Nuclear Magnetic Resonance (NMR) Spectroscopy


Causality and Expertise: NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. ¹H NMR provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR provides a count of the unique carbon atoms in the molecule.

Predicted ¹H NMR Spectrum (in DMSO-d₆):

- ~1.3 ppm (triplet, 3H): The methyl protons (-CH₃) of the ethyl ester group, split into a triplet by the adjacent methylene group.
- ~4.2 ppm (quartet, 2H): The methylene protons (-CH₂-) of the ethyl ester group, split into a quartet by the adjacent methyl group.
- ~6.5-7.0 ppm (broad singlet, 2H): The protons of the primary amino group (-NH₂). The broadness is due to quadrupole broadening from the nitrogen atom and chemical exchange.
- ~7.6-7.8 ppm (multiplet, 4H): The four protons on the bromophenyl ring. Due to the symmetry, they will likely appear as an AA'BB' system, which often resembles two doublets.
- ~7.9 ppm (singlet, 1H): The single proton on the C3 position of the pyrazole ring.

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

- ~14 ppm: Ethyl group -CH₃ carbon.
- ~59 ppm: Ethyl group -OCH₂- carbon.
- ~90-100 ppm: Pyrazole C4 carbon (attached to the ester).
- ~120-135 ppm: The six carbons of the bromophenyl ring (four signals expected due to symmetry).
- ~140-155 ppm: The C3 and C5 carbons of the pyrazole ring.
- ~165 ppm: The carbonyl carbon (-C=O) of the ester group.

[Click to download full resolution via product page](#)

General workflow for NMR sample preparation and analysis.

Experimental Methodologies

The trustworthiness of data relies on robust and reproducible experimental protocols. The following are standardized, self-validating procedures for determining the properties discussed.

Protocol for Melting Point Determination

- Sample Preparation: Place a small amount of the finely powdered, dry compound into a capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus Setup: Place the capillary tube into a calibrated digital melting point apparatus.
- Measurement: Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point.
- Refined Measurement: Once within 20 °C of the expected melting point, reduce the ramp rate to 1-2 °C/min to ensure thermal equilibrium.
- Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)

- Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Instrumentation: Set up the mass spectrometer in positive ion ESI mode. Common parameters include a capillary voltage of ~3.5 kV and a source temperature of ~120 °C.^[7]
- Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
- Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).
- Analysis: Identify the $[M+H]^+$ ion peaks at m/z 311 and 313 (since ESI often adds a proton). Confirm their ~1:1 intensity ratio.

Protocol for Attenuated Total Reflectance (ATR) FTIR Spectroscopy

- **Background Scan:** Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be subtracted from the sample spectrum.
- **Sample Application:** Place a small amount of the solid sample directly onto the ATR crystal.
- **Pressure Application:** Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- **Spectrum Acquisition:** Scan the sample over the mid-IR range (typically 4000-400 cm^{-1}). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- **Data Analysis:** Identify the characteristic absorption peaks and compare them to the expected values for the compound's functional groups.

Conclusion

Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate is an off-white solid with a melting point in the range of 120-138 °C.[1][3] Its molecular formula ($\text{C}_{12}\text{H}_{12}\text{BrN}_3\text{O}_2$) and weight (310.15 g/mol) are best confirmed by mass spectrometry, which will display a characteristic isotopic doublet at m/z 310/312 due to the presence of a bromine atom.[1][6] The presence of its key functional groups—amine, ester, and pyrazole ring—can be readily verified using IR spectroscopy. Finally, the complete and unambiguous structural elucidation is achieved through ^1H and ^{13}C NMR spectroscopy, which maps the unique proton and carbon environments within the molecule. A thorough understanding and application of these physicochemical properties and analytical techniques are essential for any researcher utilizing this valuable compound in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. echemi.com [echemi.com]
- 4. chembk.com [chembk.com]
- 5. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH₃)₂CHCH₂Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [physical properties of ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b154567#physical-properties-of-ethyl-5-amino-1-4-bromophenyl-1h-pyrazole-4-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com